4-Hexen-2-ynoic acid
Description
Significance of Conjugated Enynes in Modern Organic Synthesis and Materials Science
The utility of conjugated enynes in organic synthesis is vast and well-established. They serve as versatile intermediates in the construction of complex molecular architectures, including those found in natural products and pharmaceuticals. The presence of both alkene and alkyne functionalities allows for a wide range of chemical transformations, such as cycloaddition reactions, cross-coupling reactions, and metathesis, enabling the efficient assembly of intricate carbon skeletons. ontosight.airsc.orgrsc.orgorganic-chemistry.org
In the realm of materials science, the conjugated π-system of enynes makes them attractive building blocks for the creation of advanced materials with tailored electronic and optical properties. oup.comresearchgate.net These compounds are being explored for applications in organic electronics, including the development of organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. acs.orgelsevierpure.com The ability to tune the electronic properties of these materials by modifying the structure of the enyne core is a key area of research. oup.com
Historical Perspective on Enynoic Acid Investigations
The study of unsaturated hydrocarbons, including those with both double and triple bonds, has a rich history dating back to the foundational work in organic chemistry in the 19th century. goong.com Early investigations into the synthesis of enynes were pioneered in the early 20th century, with the development of fundamental reactions that are still in use today. ontosight.ai The synthesis of unsaturated carboxylic acids also has a long history, with reports of α,β-unsaturated acid synthesis dating back over a century. mdpi.com
However, the specific focus on enynoic acids, which combine the features of both enynes and carboxylic acids, is a more recent area of intensive investigation. The development of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has greatly facilitated the synthesis and exploration of this unique class of compounds. rsc.orgrsc.org
Overview of Current Research Trajectories for 4-Hexen-2-ynoic Acid
While specific research dedicated exclusively to this compound is still emerging, the broader field of conjugated enynoic acids is an active area of investigation. Current research efforts are largely focused on a few key areas:
Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, selective, and environmentally friendly methods for the synthesis of enynoic acids and their derivatives. This includes the exploration of new catalysts and reaction conditions to control the stereochemistry of the double bond and to introduce a wide range of functional groups.
Exploration of Reactivity: Researchers are investigating the unique reactivity of the enynoic acid motif to develop new chemical transformations. This includes studying their participation in pericyclic reactions, cascade reactions, and other complex transformations to build molecular complexity rapidly.
Applications in Total Synthesis: The use of enynoic acids as key building blocks in the total synthesis of complex natural products is a significant driver of research in this area. Their ability to be converted into a variety of other functional groups makes them highly valuable synthons.
Materials Science Applications: The incorporation of enynoic acids into polymers and other materials is being explored to create new functional materials with interesting electronic, optical, and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 80220-95-7 |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.111 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80220-95-7 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
hex-4-en-2-ynoic acid |
InChI |
InChI=1S/C6H6O2/c1-2-3-4-5-6(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
JXPZIFVOEQOMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hexen 2 Ynoic Acid and Its Structural Motifs
General Strategies for Alkenynoic Acid Scaffold Construction
The construction of the alkenynoic acid scaffold involves the strategic formation of carbon-carbon bonds to create the characteristic alkene-alkyne linkage, coupled with the introduction of a carboxylic acid functionality. General strategies often rely on powerful transition metal-catalyzed reactions that can assemble these components with high efficiency and control.
The assembly of molecules containing a carboxylic acid, alkyne, and alkene can be approached through several convergent strategies. Transition metal-catalyzed annulations, for instance, have become powerful tools for creating cyclic structures that incorporate alkyne moieties. rsc.org These processes can involve the insertion of an alkyne into a metal-carbon bond, facilitating the formation of new carbon-carbon bonds and the assembly of complex cyclic architectures. rsc.org
Another key strategy is the hydrofunctionalization of alkynes, where a heteroatom-hydrogen bond is added across the carbon-carbon triple bond. The hydro-oxycarbonylation of alkynes with carboxylic acids is a prime example. mdpi.com This can occur as an intermolecular addition, yielding enol esters, or as an intramolecular cycloisomerization of an alkynoic acid to produce unsaturated lactones, which are common structural units in biologically active molecules. mdpi.com Gold catalysts have shown exceptional efficacy in promoting these transformations due to their ability to act as π-electrophilic activators. mdpi.com
More recent developments include cycloaddition and annulation strategies that utilize readily available starting materials. For example, a palladium-catalyzed decarbonylative [4 + 2] cyclization of carboxylic acids with terminal alkynes has been reported, demonstrating a novel use of carboxylic acids as synthons for building complex molecules. rsc.org Such methods showcase the ongoing innovation in creating these valuable scaffolds.
Achieving specific stereochemistry (the E/Z geometry of the alkene) and regiochemistry (the precise placement of functional groups) is paramount in the synthesis of complex molecules. For alkenynoic acids, this primarily concerns the configuration of the carbon-carbon double bond.
The stereoselective reduction of an alkyne is a classic and effective method for controlling alkene geometry. Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium deactivated with lead acetate (B1210297) and quinoline), selectively produces cis (or Z)-alkenes from alkynes without further reduction to the alkane. msu.edu Conversely, a dissolving metal reduction, typically using sodium in liquid ammonia, reliably yields trans (or E)-alkenes. libguides.com
Transition metal catalysis also offers sophisticated methods for stereocontrol. Gold-catalyzed intermolecular additions of carboxylic acids to internal alkynes have been shown to proceed with complete (Z) stereoselectivity via an anti-addition mechanism. mdpi.com Similarly, copper-catalyzed reactions can be used to generate specific isomers; for example, the oxidation of sodium sulfinates in the presence of alkenes or alkynes can produce (E)-alkenyl sulfones stereoselectively. organic-chemistry.org The development of such selective pathways is crucial for synthesizing specific isomers of biologically active compounds and complex natural products. rsc.orgrsc.org
Targeted Synthesis of 4-Hexen-2-ynoic Acid and Analogous Structures
The targeted synthesis of this compound or its close analogs involves a sequence of reactions that methodically build the molecule, often by first generating a key precursor and then introducing the remaining functional groups.
Alkynoic acids are essential precursors for the target molecule. Several methods exist for their synthesis. One common approach is the oxidative cleavage of a terminal alkyne. masterorganicchemistry.com This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), which break the carbon-carbon triple bond to form a carboxylic acid. masterorganicchemistry.comjove.com For terminal alkynes, this reaction cleaves the bond to yield a carboxylic acid and carbon dioxide. masterorganicchemistry.com More modern, metal-free methods have also been developed, including the electrolysis of terminal alkynes to produce the corresponding carboxylic acids. organic-chemistry.orgresearchgate.net
Alternatively, alkynoic acids can be built up from smaller fragments. The carboxylation of the dilithium (B8592608) salt of an alkyne is a direct method to introduce the acid functionality. cdnsciencepub.com A different approach involves using propiolate esters as building blocks. For instance, the reaction of a ketone with methyl propiolate in the presence of a strong base like n-butyllithium (n-BuLi) can generate a hydroxy-ynoic acid ester structure. google.com
Table 1: Selected Methods for Alkynoic Acid Precursor Synthesis
| Method | Reagents | Substrate Type | Product | Citation |
|---|---|---|---|---|
| Oxidative Cleavage | KMnO₄ or O₃ | Terminal Alkyne | Carboxylic Acid | masterorganicchemistry.comjove.com |
| Electrolysis | Sodium nitrite | Terminal Alkyne | Carboxylic Acid | organic-chemistry.orgresearchgate.net |
| Carboxylation | 1. n-BuLi 2. CO₂ | Terminal Alkyne | Alkynoic Acid | cdnsciencepub.com |
| Addition to Propiolate | Methyl propiolate, n-BuLi | Ketone | Hydroxy-ynoic acid ester | google.com |
The introduction of the C=C double bond at the correct position and with the desired stereochemistry is a critical step. If the synthesis starts with a precursor containing two triple bonds (a diyne), a partial, stereoselective reduction can be employed. As mentioned previously, Lindlar's catalyst can be used to reduce the appropriate alkyne to a cis-alkene, while a dissolving metal reduction would yield the trans-alkene. msu.edulibguides.com
Another strategy involves starting with a molecule that already contains the alkenyl group and then constructing the rest of the structure. For example, an alkenyl halide can undergo coupling reactions to attach the alkyne portion. The synthesis of alkynes can also be achieved from alkenes through a two-step process involving halogenation of the double bond followed by a double elimination reaction using a strong base like sodium amide (NaNH₂). masterorganicchemistry.com The asymmetric hydroalkylation of alkynes is a modern method for introducing an alkenyl substituent, which can generate a tri-substituted alkene with high E-selectivity. rsc.org
The final installation of the carboxylic acid is often performed at the end of the synthetic sequence to avoid its interference with earlier steps. A widely used method is the hydrolysis of a corresponding ester. prepchem.com For example, a methyl or ethyl ester of this compound can be converted to the final carboxylic acid by treatment with an aqueous base, such as potassium hydroxide, followed by acidification. prepchem.com
Direct oxidation is another powerful technique. As detailed in section 2.2.1, the oxidative cleavage of a terminal alkyne is a direct route to a carboxylic acid. organic-chemistry.org This method transforms the C≡C-H group into a -COOH group. Similarly, the oxidation of a primary alcohol (-CH₂OH) can yield a carboxylic acid using strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). jove.com
Table 2: Common Methods for Carboxylic Acid Installation
| Method | Precursor Functional Group | Typical Reagents | Key Features | Citation |
|---|---|---|---|---|
| Ester Hydrolysis | Ester (-COOR) | KOH or NaOH, then H⁺ | Mild conditions, common final step | prepchem.com |
| Oxidative Cleavage | Terminal Alkyne (-C≡CH) | O₃ or RuO₂/Oxone | Direct conversion of alkyne to acid | organic-chemistry.org |
| Alcohol Oxidation | Primary Alcohol (-CH₂OH) | Cr(VI), Mn(VII) reagents | Requires strong oxidants | jove.com |
Advanced Synthetic Transformations Applied to Related Systems
The construction and modification of molecules containing both alkene and alkyne functionalities, such as the enyne core of this compound, leverage a diverse toolkit of modern organic reactions. These methods enable precise control over stereochemistry and allow for the assembly of complex molecular architectures.
Biocatalysis offers a powerful and sustainable approach for synthesizing unsaturated carboxylic acids and their precursors under mild, aqueous conditions. researchgate.net Enzymes, with their high selectivity, provide routes to chiral molecules that are often challenging to produce through traditional chemical methods.
One prominent class of enzymes used for this purpose is the Type I aldolases. researchgate.net The aldolase (B8822740) NahE, for example, catalyzes the condensation of pyruvate (B1213749) with a wide range of aldehydes to form α,β-unsaturated 2-oxo acids. thieme-connect.com These products can then be converted into α,β-unsaturated carboxylic acids in high yields over two steps. researchgate.netthieme-connect.com Research has shown that NahE can accept over 35 different aromatic and aliphatic aldehydes, demonstrating its versatility. researchgate.netthieme-connect.com For many substituted benzaldehyde (B42025) substrates, the condensation products are isolated in over 95% yield without requiring further purification. thieme-connect.com This process is also scalable and has been successfully performed on the gram scale. researchgate.netthieme-connect.com
Another biocatalytic strategy employs ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs) in a "hydrogen-borrowing" cascade. nih.gov This method is particularly useful for producing chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes. nih.gov ERs, which are flavin-dependent enzymes, asymmetrically reduce the carbon-carbon double bond of activated alkenes like enals. nih.gov The resulting saturated aldehyde is then oxidized to a carboxylic acid by an Ald-DH. nih.gov A key advantage of this concurrent reductive-oxidative cascade is that it doesn't require an external hydride source, making it highly atom-efficient. nih.gov
Carboxylic acid reductases (CARs) represent another important class of enzymes. rsc.org They catalyze the reduction of carboxylic acids to aldehydes, which can be further transformed. rsc.org In vivo systems using E. coli cells expressing a CAR have been shown to convert various α,β-unsaturated carboxylic acids into the corresponding saturated primary alcohols with conversions up to >99%. rsc.orgrsc.org For the synthesis of allylic alcohols from α,β-unsaturated carboxylic acids, an in vitro two-enzyme system consisting of a CAR and a glucose dehydrogenase (GDH) can be employed, also achieving conversions up to >99%. rsc.orgrsc.org
Table 1: Biocatalytic Systems for Unsaturated Acid Synthesis
| Enzyme System | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| NahE (Aldolase) | Aldehydes + Pyruvate | α,β-Unsaturated 2-Oxo Acids | Wide substrate scope (>35 aldehydes), high yields (>95% for some), scalable. researchgate.netthieme-connect.com |
| Ene-Reductase (ER) + Aldehyde Dehydrogenase (Ald-DH) | α-Substituted α,β-Unsaturated Aldehydes | Chiral α-Substituted Carboxylic Acids | "Hydrogen-borrowing" cascade, high atom economy, no external hydride source needed. nih.gov |
| Carboxylic Acid Reductase (CAR) + Glucose Dehydrogenase (GDH) | α,β-Unsaturated Carboxylic Acids | Allylic Alcohols | In vitro two-enzyme system, provides access to allylic alcohols from parent carboxylates. rsc.orgrsc.org |
Metal-catalyzed coupling reactions are indispensable for the synthesis of conjugated enynes, which are valuable building blocks in organic chemistry. nih.govresearchgate.netrsc.org These reactions face the challenge of controlling regio-, stereo-, and chemoselectivity. nih.govrsc.org
Palladium-catalyzed silastannation involves the addition of a silicon-tin reagent (silastannane) across a carbon-carbon multiple bond. Theoretical studies on the silastannation of acetylenes with a palladium catalyst have provided insight into the reaction mechanism and regioselectivity. acs.org This reaction is a powerful tool for creating vinylstannane and vinylsilane moieties simultaneously, which can be used in subsequent cross-coupling reactions. The palladium(0)-catalyzed addition of silyl- and stannyl-metal compounds to enynes can proceed via a tandem carbocyclization process. molaid.com The mechanism of palladium-catalyzed silastannation of allenes has also been investigated using density functional theory. medscape.com
The synthesis of enynes through the cross-coupling of two different electrophiles, driven by catalyst reduction, is a rapidly advancing field. acs.org Palladium-catalyzed reactions are central to this area, with the Sonogashira coupling being a classic method for forming C(sp²)–C(sp) bonds by reacting aryl or vinyl halides with terminal alkynes. libretexts.org This reaction typically uses a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
An alternative approach involves the coupling of a terminal alkene with a haloalkyne. sioc-journal.cn An efficient procedure using Pd(OAc)₂ as a catalyst and K₂CO₃ as a base in DMF has been developed for the stereoselective synthesis of conjugated enynes from alkenes and alkynyl bromides. sioc-journal.cn This method is notable for not requiring stabilizing ligands or special additives and provides good to excellent yields. sioc-journal.cn
While palladium is versatile, other transition metals have been successfully employed. nih.gov Iron-catalyzed cross-coupling offers a more cost-effective and environmentally friendly alternative. organic-chemistry.org A method using FeCl₃ as a catalyst and lithium bromide as an additive allows for the coupling of alkynyl Grignard reagents with alkenyl bromides or triflates to produce conjugated enynes in high yields. organic-chemistry.org Nickel-catalyzed reductive cross-couplings also present new opportunities for carbon-carbon bond formation. chinesechemsoc.org These reactions can couple alkyl bromides and aryl bromides in a cascade sequence to furnish 1,3-enynes. chinesechemsoc.org
Table 2: Comparison of Metal Catalysts in Enyne Synthesis
| Metal Catalyst | Typical Reactants | Key Features |
|---|---|---|
| Palladium (e.g., Sonogashira) | Vinyl Halide + Terminal Alkyne | Well-established, versatile, often uses a Cu(I) co-catalyst. libretexts.org |
| Palladium (e.g., Pd(OAc)₂) | Alkene + Bromoalkyne | Ligand-free, regio- and stereoselective. sioc-journal.cn |
| Iron (e.g., FeCl₃) | Alkynyl Grignard + Alkenyl Bromide | Cost-effective, uses an inexpensive metal, high yields. organic-chemistry.org |
| Nickel | Alkyl Bromide + Aryl Bromide | Reductive cross-coupling, forms enynes via a cascade sequence. chinesechemsoc.org |
The intramolecular cyclization of enynes is a powerful strategy for constructing a wide variety of cyclic and heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org These reactions are often catalyzed by transition metals, with gold and palladium being particularly effective.
Gold-catalyzed cyclization of enynes can lead to diverse products. beilstein-journals.org For instance, the cyclization of (Z)-2-en-4-yn-1-ols provides a regioselective route to substituted furans and stereodefined (Z)-5-ylidene-2,5-dihydrofurans. beilstein-journals.org Similarly, gold catalysis can be used to form substituted pyrroles from 1,3-enynyl azides via an intramolecular oxidative aza-annulation. beilstein-journals.org The mechanism of these reactions often involves either a 6-endo-dig cyclization to form six-membered rings like pyridines or a 5-exo-dig cyclization for five-membered rings like pyrroles. beilstein-journals.org
Palladium-catalyzed cyclization of enynes is also a well-developed field. nih.govrsc.org A notable strategy is the enantioselective chloropalladation cyclization of 1,6-enynes, which proceeds through an intramolecular chlorine transfer. nih.gov This redox-neutral approach yields chiral α-chloromethylene-γ-butyrolactones with excellent enantioselectivity. nih.gov Another application is the synthesis of silyl (B83357) benzofurans from 1,6-enynes and disilanes via a tandem cyclization and silylation process catalyzed by palladium. rsc.org
Recently, demethylenative intramolecular cyclization of 1,7-enynes has been developed using copper(I)-photosensitizers to access quinoline-2-(1H)-ones. rsc.org This process is triggered by an α-amino radical addition followed by a tandem sequence of intramolecular radical cyclization, 1,5-hydrogen atom transfer (HAT), and β-fragmentation. rsc.org
The Mitsunobu reaction is a versatile and reliable method for the stereochemical inversion of secondary alcohols. chem-station.com It allows for the one-pot conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides, with predictable inversion of configuration. chemistrysteps.comorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). chem-station.comchemistrysteps.com The phosphine (B1218219) and azodicarboxylate combine to activate the alcohol's hydroxyl group, turning it into a good leaving group that is subsequently displaced by the nucleophile in an Sₙ2 reaction. organic-chemistry.org
A key application relevant to the synthesis of hexanoic acid derivatives is found in the stereoselective total synthesis of natural products. researchgate.net For example, the synthesis of (+)-muricatacin and (+)-epi-muricatacin was achieved starting from commercially available pent-4-ynoic acid. researchgate.net In this synthesis, the Mitsunobu reaction was employed as a crucial step to control the stereochemistry. researchgate.net Similarly, isomers of 6-acetoxy-5-hexadecanolide (B3194234) have been synthesized from hex-5-ynoic acid, demonstrating the utility of these starting materials in building complex lactones. researchgate.net
The reaction's power lies in its ability to directly replace a hydroxyl group with a nucleophile with inversion of stereochemistry, avoiding the need for a separate step to convert the alcohol into a tosylate or mesylate. chemistrysteps.com While highly effective, a potential drawback is the formation of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate, which can sometimes complicate product purification. chem-station.com
Oxidation of Unsaturated Aldehydes to Corresponding Carboxylic Acids
The conversion of unsaturated aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. For a substrate such as 4-hexen-2-ynal, which contains both a double and a triple bond in conjugation with the aldehyde, a mild and selective oxidation method is required to prevent unwanted side reactions with the unsaturated system. The Pinnick oxidation has proven to be a particularly effective method for this purpose, demonstrating high tolerance for sensitive functional groups and sterically hindered substrates. wikipedia.orgpsiberg.com
The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.org The active oxidant is chlorous acid (HClO₂), which is generated in situ from the chlorite salt. wikipedia.orgnih.gov The proposed mechanism involves the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl). wikipedia.orgnih.gov A key aspect of this reaction is the use of a scavenger, such as 2-methyl-2-butene, to quench the reactive hypochlorous acid byproduct, which could otherwise lead to undesired side reactions like chlorination of the double bond. psiberg.comnrochemistry.com
This method is especially valuable for the oxidation of α,β-unsaturated aldehydes, including complex structures like enynes, as it generally preserves the integrity of the carbon-carbon multiple bonds. wikipedia.orgpsiberg.com Research has demonstrated the successful application of the Pinnick oxidation to convert an aldehyde-enyne substrate into its carboxylic acid derivative while keeping the delicate enyne functional group intact during the total synthesis of (+)-himbacine. psiberg.com This highlights the method's suitability for the synthesis of this compound from its corresponding aldehyde precursor, 4-hexen-2-ynal.
Below are representative data tables illustrating the typical conditions and scope of the Pinnick oxidation for unsaturated aldehydes.
Table 1: General Protocol for Pinnick Oxidation of an Unsaturated Aldehyde
| Parameter | Condition | Purpose | Citation |
|---|---|---|---|
| Substrate | Unsaturated Aldehyde (e.g., 4-hexen-2-ynal) | Starting material to be oxidized. | nrochemistry.com |
| Oxidant | Sodium Chlorite (NaClO₂) | Primary oxidizing agent. | wikipedia.orgnrochemistry.com |
| Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) | Maintains mild acidic pH for the formation of chlorous acid. | psiberg.comnrochemistry.com |
| Scavenger | 2-Methyl-2-butene | Removes hypochlorous acid (HOCl) byproduct to prevent side reactions. | psiberg.comnrochemistry.com |
| Solvent System | tert-Butanol (t-BuOH) and Water | A common solvent mixture that facilitates the reaction. | nrochemistry.com |
| Temperature | Room Temperature | Indicates the mildness of the reaction conditions. | nrochemistry.com |
| Reaction Time | ~14 hours | Typical duration for the reaction to reach completion. | nrochemistry.com |
| Workup | Quenching with aq. NaHSO₃, Extraction with EtOAc | Standard procedure to stop the reaction and isolate the product. | nrochemistry.com |
Table 2: Research Findings on the Oxidation of an Aldehyde-Enyne Substrate
| Substrate | Reagents & Conditions | Product | Key Finding | Citation |
|---|---|---|---|---|
| Aldehyde-Enyne | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Corresponding Carboxylic Acid | The Pinnick oxidation successfully converted the aldehyde to a carboxylic acid without affecting the conjugated enyne system. | psiberg.com |
| α,β-Unsaturated Aldehydes | NaClO₂, mild acidic conditions | α,β-Unsaturated Carboxylic Acids | The method is broadly applicable to α,β-unsaturated aldehydes, preserving the double bond. | wikipedia.org |
| Acrylaldehyde | NaClO₂, t-BuOH (DFT Study) | Acrylic Acid | Theoretical studies support a mechanism involving a six-membered ring transition state for the reaction between chlorous acid and the aldehyde. | nih.gov |
Reaction Mechanisms and Reactivity of 4 Hexen 2 Ynoic Acid
Reactivity Profile of the Carboxylic Acid Moiety
The chemical behavior of 4-hexen-2-ynoic acid is dictated by its three functional components: the carboxylic acid, the carbon-carbon double bond, and the carbon-carbon triple bond. The carboxylic acid moiety (-COOH) is a primary site for reactions such as esterification and acid-base chemistry.
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids, and the carboxyl group in this compound can be converted to an ester under various conditions. The methods for esterifying alk-2-ynoic acids are well-established, ranging from simple acid-catalyzed reactions to milder, coupling agent-mediated processes. thieme-connect.de
Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comalfa-chemistry.com While effective for simple alcohols, this method is less suitable for more complex or sensitive alcohols due to the harsh acidic conditions and the need for a large excess of the alcohol. thieme-connect.de
For more delicate or sterically hindered substrates, milder methods employing coupling reagents are preferred. The Steglich esterification is a notable example, utilizing a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). alfa-chemistry.comrug.nlorganic-chemistry.org This reaction proceeds under mild, non-acidic conditions at room temperature. organic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst to facilitate the formation of the final ester and dicyclohexylurea (DHU) as a byproduct. organic-chemistry.org
Other modern coupling reagents have also been developed to facilitate esterification under mild conditions, often with high yields and short reaction times. acs.orgnumberanalytics.com
Table 1: Common Esterification Methods Applicable to Alk-2-ynoic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (excess), Strong Acid (e.g., H₂SO₄) | Heat | Inexpensive, simple for large scale. masterorganicchemistry.com | Harsh conditions, requires excess alcohol, not suitable for sensitive substrates. thieme-connect.de |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room Temperature, Aprotic Solvent | Mild conditions, suitable for acid-labile and sterically hindered substrates. rug.nlorganic-chemistry.org | Formation of urea (B33335) byproduct can complicate purification. |
| Yamaguchi Esterification | Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Room Temperature, Inert Solvent | High yields under mild conditions, good for complex molecules. numberanalytics.com | Requires a specific activating agent. |
| NDTP-Mediated Esterification | Alcohol, NDTP, Base (e.g., DABCO) | Room Temperature, MeCN | Very fast (≤1 min), mild conditions, good yields. acs.org | Newer method, reagent may be less common. |
This table is generated based on information from sources thieme-connect.demasterorganicchemistry.comrug.nlorganic-chemistry.orgacs.orgnumberanalytics.com.
Acid-Base Equilibria and Proton Transfer in Reaction Systems
As a carboxylic acid, this compound can donate a proton from its hydroxyl group, participating in acid-base equilibria. libretexts.org The strength of an acid is quantified by its acid dissociation constant (Kₐ) or, more commonly, its pKₐ value (-log Kₐ). pressbooks.pub A lower pKₐ value indicates a stronger acid. libretexts.orgufl.edu The equilibrium of an acid-base reaction will always favor the formation of the weaker acid and weaker base (i.e., the species with the higher pKₐ values). pressbooks.publibretexts.orgpearson.com
The pKₐ of a typical alkanoic acid is around 4-5. libretexts.org The presence of the conjugated alkene and alkyne moieties in this compound influences its acidity. The sp² and sp hybridized carbons of the enyne system are more electronegative than sp³ carbons, which can withdraw electron density through the carbon framework, stabilizing the resulting carboxylate anion and thus potentially lowering the pKₐ relative to a saturated carboxylic acid.
Proton transfer is a fundamental step in many organic reactions, including the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com In an acid-catalyzed reaction, the first step is the protonation of the carbonyl oxygen of the carboxylic acid. organicchemistrytutor.comlibretexts.org This protonation makes the carbonyl carbon more electrophilic and activates it for nucleophilic attack. libretexts.org The carbonyl oxygen is protonated in preference to the hydroxyl oxygen because the resulting positive charge can be delocalized through resonance, creating a more stable intermediate. organicchemistrytutor.com Subsequent steps in mechanisms like esterification often involve further proton transfer events, where a species like water or an alcohol can act as a "proton shuttle" to move a proton from one site to another. masterorganicchemistry.com
Reactivity of the Conjugated Alkene and Alkyne Systems
The conjugated C=C double bond and C≡C triple bond in this compound are sites of high electron density, making them susceptible to addition reactions, most notably hydrogenation.
Hydrogenation Processes and Chemoselectivity
The hydrogenation of a conjugated enyne presents a significant challenge in chemoselectivity: the reaction can proceed at the double bond, the triple bond, or both. sci-hub.se Generally, the C≡C triple bond is more reactive than the C=C double bond in catalytic hydrogenation. sci-hub.se Therefore, achieving selective hydrogenation of one functional group while leaving the other intact requires careful selection of catalysts and reaction conditions.
Reduction to Alkene : To selectively reduce the alkyne to an alkene, a "poisoned" catalyst is typically used. The Lindlar catalyst, which consists of palladium on calcium carbonate or barium sulfate (B86663) treated with a poison like lead acetate (B1210297) or quinoline, is a classic example. wikipedia.orgslideshare.netpressbooks.pub This deactivation of the palladium catalyst prevents the over-reduction of the initially formed alkene to an alkane. wikipedia.orgaakash.ac.in
Reduction to Alkane : Using more active catalysts like palladium on carbon (Pd/C) or platinum dioxide (Adam's catalyst) under hydrogen pressure will typically lead to the complete reduction of both the alkyne and the alkene moieties to form the corresponding saturated alkane. pressbooks.pub
Chemoselective Reduction of the Alkene : Selectively hydrogenating the C=C bond while preserving the C≡C bond is extremely challenging due to the higher intrinsic reactivity of the alkyne. sci-hub.se However, recent advances in catalysis have shown that certain cobalt and palladium-based systems can achieve this transformation. sci-hub.senih.govresearchgate.netresearchgate.net These methods often rely on specific ligand designs that preferentially activate the alkenyl group over the alkynyl group. sci-hub.se
Mechanistic Pathways of Hydrogen Addition
Catalytic hydrogenation is a heterogeneous or homogeneous process where the substrate and hydrogen interact on the surface of or in coordination with a metal catalyst.
In heterogeneous catalysis (e.g., with Pd/C or Lindlar catalyst), the general mechanism involves:
Adsorption : Dihydrogen (H₂) and the enyne substrate adsorb onto the surface of the metal catalyst.
Hydrogen Addition : The H-H bond is cleaved, and hydrogen atoms are added sequentially to the unsaturated system. For alkynes, this typically occurs via syn-addition, where both hydrogen atoms add to the same face of the triple bond. pressbooks.pubaakash.ac.in This leads to the formation of a cis-alkene.
Desorption : The product desorbs from the catalyst surface.
In homogeneous catalysis , the mechanism is highly dependent on the specific metal and ligands used but generally involves the formation of a metal-hydride species. ajchem-b.comprinceton.edu The reaction can proceed through various catalytic cycles, such as a Co(I)/Co(III) or Co(0)/Co(II) cycle in cobalt-catalyzed systems. researchgate.net A common pathway involves the oxidative coupling of the unsaturated substrate to the metal center, followed by hydrogenolysis or reductive elimination to yield the final product. nih.gov Recent studies on ruthenium-catalyzed systems have even revealed a novel gem-hydrogenation pathway, where both hydrogen atoms add to the same carbon of the alkyne to form a metal carbene intermediate. nih.gov
Control of Stereochemical Outcomes in Hydrogenation
Controlling the stereochemistry of the resulting double bond (E/Z isomerism) is a critical aspect of alkyne hydrogenation.
(Z)-Alkene Formation : As mentioned, catalytic hydrogenation of an alkyne using a Lindlar catalyst proceeds via syn-addition of hydrogen, stereospecifically yielding the (Z)- or cis-alkene. wikipedia.orgpressbooks.pub This is the most common and predictable outcome for partial hydrogenation.
(E)-Alkene Formation : The synthesis of (E)- or trans-alkenes from alkynes can be achieved through different methods. One classic approach is the dissolving metal reduction, using sodium or lithium in liquid ammonia, which proceeds through a radical anion intermediate. pressbooks.pub More recently, transition-metal catalyst systems have been developed that can directly produce (E)-alkenes via hydrogenation. For example, specific ruthenium-pincer complexes have been shown to be highly active for the trans-semihydrogenation of alkynes. researchgate.netwisc.edu The stereoselectivity in some modern catalytic systems can even be switched between (Z) and (E) products by the addition of a catalytic inhibitor or by changing the ligand design. rsc.org
Table 2: Stereochemical Control in Alkyne Hydrogenation
| Desired Product | Method | Catalyst System | Stereochemistry |
| (Z)-Alkene (cis) | Catalytic Hydrogenation | Pd/CaCO₃/Pb(OAc)₂ (Lindlar Catalyst) | Syn-addition |
| (E)-Alkene (trans) | Dissolving Metal Reduction | Na or Li in liquid NH₃ | Anti-addition |
| (E)-Alkene (trans) | Catalytic Hydrogenation | [Cp*Ru]-based complexes | trans-selective addition |
| Alkane | Catalytic Hydrogenation | Pd/C or PtO₂ | Complete saturation |
This table is generated based on information from sources wikipedia.orgpressbooks.pubresearchgate.netwisc.edu.
Electrophilic Addition Reactions Across Unsaturated Bonds
The presence of both an alkene and an alkyne in this compound makes it a prime substrate for electrophilic addition reactions. In these reactions, the electron-rich pi systems of the double and triple bonds act as nucleophiles, attacking electrophilic species. benchchem.com This process typically leads to the formation of a carbocation intermediate, which can then be attacked by a nucleophile to yield the final addition product. benchchem.comlibretexts.org
Regioselectivity and Stereoselectivity in Addition to Alkene and Alkyne
When an unsymmetrical reagent adds to an unsymmetrical alkene or alkyne, the concepts of regioselectivity and stereoselectivity become crucial in predicting the outcome of the reaction. masterorganicchemistry.comkhanacademy.org
Regioselectivity refers to the preference for one direction of bond formation over another, leading to the formation of regioisomers. iupac.orgsaskoer.ca For electrophilic additions to alkenes, Markovnikov's rule often dictates the regioselectivity. The rule states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the carboxylic acid group can influence the electron density of the pi systems and thus the regioselectivity of the addition.
Stereoselectivity , on the other hand, pertains to the preferential formation of one stereoisomer over another. khanacademy.org Electrophilic additions to alkenes can proceed via syn-addition (where both new bonds form on the same face of the alkene) or anti-addition (where the new bonds form on opposite faces). masterorganicchemistry.com The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com For instance, the halogenation of alkenes typically proceeds via anti-addition. masterorganicchemistry.com
| Reaction Type | Regioselectivity | Stereoselectivity |
| Addition of H-X to Alkenes | Typically follows Markovnikov's rule, forming the more stable carbocation. | Can be syn, anti, or a mixture, depending on the specific reaction conditions. |
| Halogenation of Alkenes | For unsymmetrical alkenes, the reaction proceeds through a halonium ion intermediate. | Predominantly anti-addition. masterorganicchemistry.com |
Proposed Intermediates and Transition States (e.g., Cyclic Halonium Ions)
The mechanism of many electrophilic addition reactions involves the formation of key intermediates that dictate the final product. A classic example is the addition of halogens (like Br₂ or Cl₂) to an alkene. masterorganicchemistry.com
In this mechanism, the alkene's pi bond attacks one of the halogen atoms, displacing the other as a halide ion. Instead of forming a simple carbocation, a cyclic halonium ion is formed. masterorganicchemistry.comchemistrysteps.comstackexchange.com This three-membered ring intermediate is then attacked by a nucleophile (which could be the halide ion or a solvent molecule like water). masterorganicchemistry.comchemistrysteps.comlibretexts.org The nucleophilic attack occurs from the side opposite to the halonium ion, resulting in the characteristic anti-addition stereochemistry. masterorganicchemistry.com
For an unsymmetrical alkene, the subsequent nucleophilic attack on the cyclic halonium ion is also regioselective. The nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state. masterorganicchemistry.comlibretexts.org
Cyclization and Rearrangement Reactions
The structure of this compound, with its carboxylic acid function and unsaturated bonds, makes it amenable to various cyclization reactions, often leading to the formation of lactones (cyclic esters).
Intramolecular Cyclization Pathways for Lactone Formation
The intramolecular cyclization of hydroxy acids is a common method for synthesizing lactones. youtube.com In the case of this compound, a preliminary reaction, such as hydration of the alkyne or alkene, could introduce a hydroxyl group. This newly formed hydroxy acid can then undergo an intramolecular esterification, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This process, often acid-catalyzed, results in the formation of a lactone ring. youtube.com The size of the resulting lactone ring (e.g., γ-lactone or δ-lactone) depends on the position of the hydroxyl group.
Some transition metal catalysts can promote the direct cyclization of alkynoic acids to form lactones. researchgate.netresearchgate.net For example, gold-catalyzed cyclization of acetylenic carboxylic acids is a mild and efficient method for producing γ-, δ-, and ε-lactones. researchgate.net
Metal-Catalyzed Cycloisomerization Mechanisms
Transition metal complexes, particularly those of palladium, gold, rhodium, and iridium, are effective catalysts for the cycloisomerization of enynes (molecules containing both a double and a triple bond). researchgate.netumich.edu The general mechanism for metal-catalyzed cycloisomerization of an enyne involves several key steps:
Coordination: The enyne coordinates to the metal center.
Oxidative Cyclization: The metal undergoes oxidative addition to the alkyne and alkene, forming a metallacyclopentene intermediate. umich.edu
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal is eliminated, forming a metal hydride. umich.edu
Reductive Elimination: The final step involves the reductive elimination of the organic fragment from the metal center, regenerating the catalyst and yielding the cyclized product, often a diene. umich.edu
The regioselectivity of the β-hydride elimination step can determine whether a 1,3-diene or a 1,4-diene is formed. umich.edu In the context of this compound, the carboxylic acid group can also participate in these catalytic cycles, potentially leading to the formation of alkylidene lactones. researchgate.net For instance, palladium(II) catalysts have been used for the enantioselective 5-exo-dig cyclization of α,α-disubstituted γ-alkynoic acids. researchgate.net
| Catalyst Type | Reaction | Product |
| Gold(I) Complexes | Cyclization of alkynoic acids | γ-, δ-, and ε-lactones researchgate.net |
| Palladium(II) Complexes | Cycloisomerization of enynes/alkynoic acids | Alkylidene lactones, cyclic dienes researchgate.netumich.eduresearchgate.net |
| Molybdenum(0) Complexes | Isomerization of terminal alkenes | (Z)-2-alkenes acs.org |
Acyl Radical Cyclizations
Acyl radicals, which can be generated from carboxylic acids or their derivatives, can undergo intramolecular cyclization reactions. researchgate.net For this compound, an acyl radical could be formed at the carboxyl group. This radical could then add to either the double bond or the triple bond within the same molecule.
The mode and efficiency of these cyclizations are influenced by factors such as the substitution pattern on the alkene/alkyne and the reaction conditions. These reactions provide a powerful method for constructing cyclic systems, including those found in complex natural products. researchgate.net
Tandem Oxonium Ylide Formation and Sigmatropic Rearrangements in Complex Systems
The conjugated enyne framework of this compound and its derivatives allows for complex tandem reactions. One notable pathway involves the formation of an oxonium ylide followed by a sigmatropic rearrangement. While direct examples with this compound are specific, the reactivity can be understood through analogous systems, particularly the corresponding propargylic alcohols.
Rhodium-catalyzed reactions of tertiary propargylic alcohols with donor/acceptor carbenoids, such as methyl aryl- or styryldiazoacetates, can initiate a tandem sequence. nih.gov This process begins with the formation of an oxonium ylide, which then undergoes a researchgate.netvander-lingen.nl-sigmatropic rearrangement. nih.gov This pathway effectively competes with the more common O-H insertion reaction, leading to the formation of α-hydroxy allenes. nih.gov The use of highly substituted propargylic alcohols favors the researchgate.netvander-lingen.nl-sigmatropic rearrangement. nih.gov
This sequence is highly valuable for carbon-carbon bond formation, creating two adjacent stereocenters. nih.gov The stereochemical outcome can be controlled through the selection of a chiral catalyst, such as a dirhodium tetraprolinate complex like Rh₂(S-DOSP)₄, which can yield allenes with high enantioselectivity (88–98% ee). nih.govnih.gov By choosing the appropriate combination of a chiral catalyst and a chiral alcohol, any of the four possible stereoisomers can be synthesized selectively. nih.gov These tandem reactions highlight a sophisticated method for building molecular complexity from precursors structurally related to this compound. nih.govnih.gov
Catalytic Transformations Involving this compound Derivatives
Derivatives of this compound are amenable to a variety of catalytic transformations, leveraging the reactivity of the enyne system. Both transition metals and organocatalysts are effective in promoting complex and selective reactions.
Role of Transition Metal Catalysts (e.g., Cu(I), Pd(0), Pd(II), Au)
Transition metals are pivotal in activating the π-systems of enynes for cyclizations, additions, and multicomponent reactions.
Copper(I): Copper(I) catalysts are effective for various transformations of unsaturated carboxylic acids and alkynes. Cu(I) halides have been shown to catalyze the addition of acids to alkynes, such as the formation of (E)-3-iodoprop-2-enoic acid from propiolic acid and HI. orgsyn.org This reactivity is relevant for functionalizing the alkyne moiety in this compound. Furthermore, Cu(I) catalysts, such as [Cu(MeCN)₄]PF₆, are used in the enantioselective radical cyclization of unsaturated carboxylic acids to form chiral lactones. mdpi.com Copper catalysis also facilitates multicomponent reactions, forming multiple C-S, C-N, and C-O bonds in a single pot, showcasing its versatility. rsc.org
Palladium(0) and Palladium(II): Palladium catalysis is widely used for the cyclization of enynes. researchgate.netthieme-connect.comthieme-connect.com The catalytic cycle often involves either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway. vander-lingen.nlsnnu.edu.cn In the Pd(0)/Pd(II) cycle, a common transformation is the silylstannation-cyclization of 1,6-enynes, where a Pd(0) complex catalyzes the formation of five-membered rings. researchgate.netthieme-connect.com The Pd(II)/Pd(IV) cycle can be initiated by acetoxypalladation of the enyne, followed by cyclization and oxidation of Pd(II) to a Pd(IV) intermediate, which then undergoes reductive elimination to form the final product. vander-lingen.nl These methods allow for the construction of complex cyclic and bicyclic systems from enyne precursors. researchgate.netthieme-connect.com
Gold (Au): Gold catalysts, particularly Au(I) and Au(III), are powerful carbophilic Lewis acids that efficiently activate C-C multiple bonds. beilstein-journals.orgnih.govmdpi.com Gold(I) complexes are particularly effective in the cycloisomerization of alkynoic acids to produce γ-, δ-, and ϵ-lactones under mild conditions. researchgate.net For instance, a dinuclear gold(I) complex has been shown to catalyze the cyclization of γ- and δ-alkynoic acids with very low catalyst loadings. researchgate.net Gold catalysis also enables a variety of tandem reactions, including cycloadditions and rearrangements, to produce complex polycyclic structures like fused indoles from diyne substrates. beilstein-journals.orgnih.gov
Interactive Table: Transition Metal Catalysts in Enynoic Acid Transformations
| Catalyst | Typical Transformation | Key Features | Reference |
|---|---|---|---|
| Cu(I) | Radical Cyclization, Multicomponent Reactions | Forms chiral lactones; builds complex heterocycles in one pot. | mdpi.comrsc.org |
| Pd(0)/Pd(II) | Enyne Cyclization (e.g., Silylstannation) | Forms functionalized 5-membered rings; involves Pd(0)/Pd(II) catalytic cycles. | researchgate.netthieme-connect.comsnnu.edu.cn |
| Pd(II)/Pd(IV) | Oxidative Cyclization (e.g., Acetoxypalladation) | Proceeds via a Pd(II)/Pd(IV) cycle; often uses an external oxidant. | vander-lingen.nl |
| Au(I)/Au(III) | Cycloisomerization, Cascade Reactions | Acts as a strong carbophilic Lewis acid; efficient for lactone formation and complex polycycles. | beilstein-journals.orgresearchgate.net |
Organocatalysis in Conjugated Enynoic Systems
Organocatalysis offers a metal-free alternative for activating conjugated systems like this compound, primarily through enamine and iminium ion intermediates. nih.govorganic-chemistry.orgresearchgate.net These strategies are central to asymmetric synthesis.
Iminium Ion Catalysis: Chiral secondary amines can react with α,β-unsaturated aldehydes (enals) to form a transient iminium ion. This process lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO), activating the system for nucleophilic conjugate addition. nih.gov This principle can be extended to derivatives of this compound (e.g., the corresponding enynal), enabling enantioselective additions of carbon and heteroatom nucleophiles. nih.gov
Enamine Catalysis: Chiral primary or secondary amines can react with carbonyl compounds to form nucleophilic enamine intermediates. researchgate.net This activation mode raises the Highest Occupied Molecular Orbital (HOMO), allowing the substrate to act as a nucleophile in reactions with various electrophiles. caltech.edu For a system like this compound, derivatization could allow for enamine formation, facilitating subsequent asymmetric functionalization. researchgate.net
These organocatalytic methods are notable for their operational simplicity, tolerance to moisture and air, and ability to construct stereochemically dense molecules. nih.govresearchgate.net
Principles of Stereocontrol in Catalytic Processes
Achieving high levels of stereocontrol (both diastereoselectivity and enantioselectivity) is a primary goal in the catalytic transformation of substrates like this compound. The strategies for achieving this control depend on the type of catalysis employed.
In Transition Metal Catalysis: Stereocontrol is typically achieved by using chiral ligands that coordinate to the metal center. escholarship.org The chiral ligand creates an asymmetric environment around the metal, which dictates the facial selectivity of substrate coordination and subsequent bond formation. For example, BOX ligands are used with palladium in enantioselective cyclopropanations, and chiral phosphine (B1218219) ligands like DOSP are used with rhodium for asymmetric researchgate.netvander-lingen.nl-sigmatropic rearrangements. vander-lingen.nlnih.gov In some gold-catalyzed reactions, the source of chirality can even be a chiral counterion, which influences the reaction through ion-pairing. escholarship.orgharvard.edu
In Organocatalysis: Stereocontrol arises from the chiral catalyst itself, which transiently binds to the substrate to form a chiral intermediate (e.g., an iminium ion or enamine). researchgate.net The steric environment of the catalyst directs the approach of the incoming reagent. For instance, in an iminium-ion-mediated conjugate addition, the bulky substituents on the chiral amine catalyst block one face of the molecule, forcing the nucleophile to attack from the less hindered face. nih.gov This mechanism allows for a high degree of stereoinduction with a small, metal-free molecule. researchgate.net
Substrate Control: In some cases, existing stereocenters within the substrate molecule can direct the stereochemical outcome of a reaction. However, in catalyst-controlled reactions, the influence of the catalyst is designed to override any inherent substrate bias to achieve the desired stereoisomer. nih.gov
The precise control over stereochemistry is fundamental to modern organic synthesis, enabling the production of single-enantiomer products, which is particularly crucial in fields like medicinal chemistry. researchgate.net
Derivatives and Analogs of 4 Hexen 2 Ynoic Acid
Structural Modifications and Synthetic Accessibility
The fundamental structure of 4-hexen-2-ynoic acid, featuring both a double and a triple bond, allows for a wide array of structural modifications. These alterations can influence the molecule's physical, chemical, and biological properties.
Positional Isomers of Hexenoic and Hexynoic Acids
The placement of the double and triple bonds within the six-carbon chain is a critical determinant of a compound's properties. Positional isomers of hexenoic and hexynoic acids exhibit distinct characteristics.
For hexenoic acids, the position of the double bond affects reactivity and physical properties. For instance, 2-hexenoic acid is more resistant to hydrogenation than 4-hexenoic acid due to steric hindrance around the double bond. benchchem.com The boiling points also vary among isomers, with 4-hexenoic acid having a boiling point of 163–165°C. benchchem.com
Similarly, hexynoic acid isomers, such as 5-hexynoic acid, are valuable precursors in organic synthesis. scribd.com The reactivity of these isomers is dictated by the location of the triple bond, influencing their participation in reactions like cycloadditions and nucleophilic additions.
A comparison of positional isomers of hexenoic acid is presented below:
| Property | 2-Hexenoic Acid | 3-Hexenoic Acid | 4-Hexenoic Acid |
| Double Bond Position | C2 | C3 | C4 |
| Boiling Point | ~195°C (est.) | ~185°C (est.) | 163–165°C |
| Reactivity | More hindered C=C | Moderate hindrance | Less hindered C=C |
This table summarizes the properties of positional isomers of hexenoic acid. benchchem.com
Alkyl and Aryl Substitutions on the Enyne Backbone
The introduction of alkyl and aryl groups onto the enyne backbone of this compound can significantly alter its electronic and steric properties. These substitutions are crucial in the development of compounds with specific functionalities. For instance, 3-phenyl-4-hexynoic acid derivatives have been investigated for their biological activities. google.comresearchgate.net The synthesis of such derivatives often involves coupling reactions that attach the aryl group to the carbon chain. beilstein-journals.org
Functional Group Derivatization (e.g., Esters, Amides)
The carboxylic acid group of this compound is a prime site for functional group derivatization, leading to the formation of esters and amides. benchchem.com Esterification, for example, with methanol (B129727), produces the corresponding methyl ester. organic-chemistry.org These derivatives can exhibit different solubility, stability, and reactivity profiles compared to the parent acid. Amide formation, through reaction with amines, introduces a nitrogen-containing functional group, further diversifying the chemical space of these compounds. mdpi.com
Synthesis and Reactivity of Key Derivatives
The synthesis and subsequent reactions of specific derivatives of this compound are of considerable interest in organic chemistry.
3-Phenyl-4-hexynoic Acid Derivatives
The synthesis of 3-phenyl-4-hexynoic acid derivatives can be achieved through various synthetic routes. google.com These compounds can serve as building blocks for more complex molecules. The phenyl group influences the reactivity of the nearby triple bond and can participate in further aromatic substitution reactions. Chiral derivatives of 3-phenyl-4-hexynoic acid can be prepared using chiral starting materials or by resolving racemic mixtures. google.com
Methyl Esters of Unsaturated Ynoic Acids
Methyl esters of unsaturated ynoic acids, including the methyl ester of this compound, are important intermediates in organic synthesis. figshare.comrsc.org They can be synthesized by reacting the corresponding carboxylic acid with methanol under acidic conditions or using other methylating agents. organic-chemistry.org The ester group can be hydrolyzed back to the carboxylic acid or can be converted into other functional groups. The presence of both a double and a triple bond in these esters allows for a rich variety of chemical transformations, including addition reactions, cycloadditions, and polymerization. vulcanchem.com
A summary of key reactions involving this compound and its derivatives is provided below:
| Reaction Type | Reactant | Product |
| Hydrogenation | This compound | Hexanoic acid derivatives |
| Esterification | This compound | Alkyne-containing esters |
| Cycloaddition | This compound | Heterocyclic compounds |
This table outlines common reactions of this compound. vulcanchem.com
Stereoisomerism and Stereochemical Features
The presence of both a double bond and the potential for substitution on the aliphatic chain of this compound and its derivatives gives rise to interesting stereochemical properties. These features are crucial in determining the molecule's three-dimensional structure and can significantly influence its biological activity and physical properties.
The carbon-carbon double bond in the 4-position of the this compound backbone is subject to restricted rotation, leading to the possibility of geometric isomerism. pressbooks.pub This type of stereoisomerism is designated using the E/Z notation, which assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. chemguide.co.ukmasterorganicchemistry.com
Z-isomer: The higher-priority groups on each carbon of the double bond are on the same side (zusammen in German). pressbooks.pubchemguide.co.uk
E-isomer: The higher-priority groups on each carbon of the double bond are on opposite sides (entgegen in German). chemguide.co.uk
For the parent this compound, the substituents on the double bond are a hydrogen atom and a methyl group (at C-5) and a hydrogen atom and a carboxynoic acid group (at C-4). Based on atomic number, the methyl group has a higher priority than the hydrogen on C-5, and the carbon of the alkyne has a higher priority than the hydrogen on C-4.
The two geometric isomers of this compound are therefore:
(4E)-4-Hexen-2-ynoic acid
(4Z)-4-Hexen-2-ynoic acid
The specific isomerism can have a significant impact on the molecule's shape and its interaction with biological systems.
| Isomer Name | CAS Number | Molecular Formula | Synonyms |
| (4E)-4-Hexen-2-ynoic acid | 129223-16-1 | C₆H₆O₂ | (E)-hex-4-en-2-ynoic acid nih.gov |
| This compound (unspecified) | 80220-95-7 | C₆H₆O₂ | hex-4-en-2-ynoic acid nih.gov |
This table presents information for the specified geometric isomers of this compound. Data sourced from PubChem. nih.govnih.gov
While the parent this compound is not chiral, the introduction of substituents along its carbon chain can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. A notable example is the substitution at the C-3 position, creating a chiral center. google.com The synthesis of such chiral analogs with high stereochemical control is a significant area of research, often employing established asymmetric synthesis methodologies.
Another strategy involves the diastereoselective carbonyl-ene reaction of olefins with chiral derivatives of glyoxylic acid, which can be used to synthesize chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives. researchgate.net These methods highlight the potential for creating specific stereoisomers of substituted this compound analogs.
Research into GPR40 agonists has explored 3-phenyl-4-hexynoic acid derivatives which feature a chiral center at the C-3 position. google.com The synthesis of these compounds often results in a racemic mixture, which can then be separated into individual enantiomers, or can be developed using stereoselective methods to favor the formation of a specific enantiomer.
| Compound/Precursor Class | Key Synthetic Feature | Relevance to this compound Analogs |
| Chiral hex-5-yn-2-ones | Installation of stereocenters in early precursors via asymmetric methodology. rsc.org | Demonstrates methods for creating chiral centers in a six-carbon acetylenic scaffold. |
| (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid | Prepared via a Schreiber-modified Nicholas reaction. rsc.org | A chiral pentynoic acid, showing a pathway to chiral acids with similar structural motifs. |
| 3-Phenyl-4-hexynoic acid derivatives | Contains a chiral center at the C-3 position. google.com | Direct example of a chiral analog of 4-hexynoic acid. |
| Chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives | Synthesized via diastereoselective carbonyl-ene reactions. researchgate.net | Illustrates a method for introducing chirality in related unsaturated acid structures. |
This table summarizes synthetic approaches to chiral compounds structurally related to this compound.
Spectroscopic and Structural Elucidation Studies of 4 Hexen 2 Ynoic Acid
Advanced Spectroscopic Characterization Techniques
Modern analytical chemistry employs several key spectroscopic techniques to unravel the complexities of molecular structures. For 4-hexen-2-ynoic acid, a molecule featuring a carboxylic acid, an alkene, and an alkyne, these methods are indispensable for confirming its precise structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the olefinic protons located at the C4 and C5 positions are expected to produce signals in the range of δ 5.3–5.8 ppm as a multiplet. vulcanchem.com The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often around 12 δ, though its position can be influenced by concentration and solvent. pressbooks.pub
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atom of the carboxylic acid group is characteristically found at approximately 170 ppm. vulcanchem.com The sp-hybridized carbons of the triple bond (C2 and C3) resonate in the region of 70–90 ppm. vulcanchem.com Carbons of the double bond (C4 and C5) and the terminal methyl group (C6) would also show distinct signals, with α,β-unsaturated acids appearing toward the upfield end of the typical 165-185 δ range for carboxyl carbons. pressbooks.pub
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Olefinic (C4-H, C5-H) | 5.3 - 5.8 (multiplet) | vulcanchem.com |
| ¹H | Carboxylic Acid (-COOH) | ~12 (broad singlet) | pressbooks.pub |
| ¹³C | Carboxylic Acid (-C OOH) | ~170 | vulcanchem.com |
| ¹³C | Alkyne (-C ≡C -) | 70 - 90 | vulcanchem.com |
| ¹³C | Alkene (-C =C -) | ~165 (for α,β-unsaturated) | pressbooks.pub |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and formula of a compound and offers insights into its structure through fragmentation patterns. The molecular formula for this compound is C₆H₆O₂. vulcanchem.com This corresponds to a calculated monoisotopic mass of approximately 110.037 g/mol . vulcanchem.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced to the mass spectrometer. This is particularly useful when this compound is part of a complex sample, such as a natural product extract or a synthetic reaction mixture. uni-muenchen.deresearchgate.net The gas chromatograph separates the compounds based on their boiling points and interactions with the column's stationary phase. bepls.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that allows for its identification by comparing it to spectral libraries like the NIST database. rsc.org
For an unambiguous determination of the elemental composition, Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is employed. This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the calculation of a precise molecular formula. pressbooks.pub For this compound, with a molecular formula of C₆H₆O₂, GC-HRMS would confirm the exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂ | vulcanchem.comnih.gov |
| Molecular Weight | 110.11 g/mol | vulcanchem.comnih.gov |
| Monoisotopic Mass | 110.036779430 Da | nih.gov |
| Exact Mass | 110.03700 Da | vulcanchem.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, several characteristic absorption bands are expected. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. pressbooks.pub The C=O (carbonyl) stretch of the carboxylic acid shows a strong absorption, typically around 1710-1723 cm⁻¹ for a hydrogen-bonded dimer. vulcanchem.compressbooks.pub The C≡C (alkyne) triple bond stretch is expected to appear as a weaker absorption at about 2100 cm⁻¹. vulcanchem.com
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | pressbooks.pub |
| Carboxylic Acid | C=O stretch | ~1723 | vulcanchem.com |
| Alkyne | C≡C stretch | ~2100 | vulcanchem.com |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org These methods, including circular dichroism (CD) and circularly polarized luminescence (CPL), are essential for determining the enantiomeric purity and absolute configuration of chiral compounds. rsc.orgcas.cz While this compound itself is not chiral, derivatives of it or related chiral molecules could be studied using these techniques. google.com The helical structure of a molecule is often a key factor in producing and enhancing chiroptical properties. rsc.org The development of advanced chiroptical spectroscopy methods allows for the sensitive measurement of these properties, which are often weak signals. rsc.org
X-Ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)
The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. Although a crystal structure for this compound is not available, the analysis of structurally related compounds, such as other C6 unsaturated carboxylic acids, offers a robust model for its expected solid-state behavior. A pertinent example is (E)-hex-2-enoic acid, which, like this compound, is a six-carbon chain with a carboxylic acid function but features a double bond at the C2 position instead of a triple bond.
Research on (E)-hex-2-enoic acid reveals that its crystal structure is characterized by the formation of centrosymmetric inversion dimers. nih.gov This common structural motif in carboxylic acids arises from pairs of strong O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov These dimers then pack in layers to build the extended crystal lattice. nih.gov
In the case of (E)-hex-2-enoic acid, nearly all non-hydrogen atoms of the molecule are situated almost in the same plane, which indicates a high degree of planarity. nih.gov This planarity is a feature often observed in α,β-unsaturated systems where it maximizes electronic conjugation. vulcanchem.com For this compound, the linear geometry of the alkyne group (C2≡C3) would enforce planarity in that segment of the molecule.
The detailed crystallographic data for (E)-hex-2-enoic acid provides a template for understanding the key structural parameters that would be relevant for a crystalline derivative of this compound.
Crystallographic Data for a Representative C6 Unsaturated Carboxylic Acid: (E)-Hex-2-enoic Acid nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8556 (3) |
| b (Å) | 6.9894 (3) |
| c (Å) | 7.4967 (3) |
| α (°) | 79.477 (1) |
| β (°) | 80.620 (1) |
| γ (°) | 63.654 (1) |
| Volume (ų) | 315.12 (2) |
| Z | 2 |
Selected Bond Lengths and Angles for (E)-Hex-2-enoic Acid nih.gov
| Bond/Angle | Length (Å) / Degrees (°) |
| C1=O1 | 1.258(1) |
| C1-O2 | 1.309(1) |
| C1-C2 | 1.479(1) |
| C2=C3 | 1.334(1) |
| O2-C1-O1 | 122.9(1) |
| O1-C1-C2 | 121.3(1) |
| O2-C1-C2 | 115.8(1) |
| C3-C2-C1 | 120.7(1) |
Computational and Theoretical Investigations of this compound
Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that specific, in-depth computational and theoretical studies focusing exclusively on this compound, as outlined in the requested structure, are not presently available. The required detailed research findings for Density Functional Theory (DFT) calculations, ab initio methods, Frontier Molecular Orbital (FMO) analysis, and reaction mechanism elucidation for this particular compound have not been published in accessible scholarly articles.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the specified detailed outline and content requirements. The generation of data tables and detailed discussions on the electronic structure, energetics, reactivity predictions, and reaction coordinates for this compound would necessitate fabricating data, which contravenes the principles of scientific accuracy.
Further research in the field of computational chemistry may address this specific molecule in the future, at which point such an analysis could be compiled.
Computational and Theoretical Investigations of 4 Hexen 2 Ynoic Acid
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of 4-hexen-2-ynoic acid, revealing its conformational flexibility and how it interacts with other molecules over time. jinr.ru These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motion and predict thermodynamic and dynamic properties. jinr.ru
For a molecule like this compound, with its combination of a flexible alkyl chain, a rigid alkyne, a C=C double bond, and a polar carboxylic acid group, MD simulations can elucidate several key aspects:
Conformational Preferences: By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), the most stable conformations and the energy barriers between them can be identified. Advanced computational methods can generate minimum energy conformations and analyze conformational preferences under various conditions. benchchem.com
Solvation: MD simulations can model the explicit interactions between this compound and solvent molecules, revealing details about the structure of the solvation shell and the thermodynamics of solvation.
Intermolecular Interactions: In condensed phases, this compound molecules will interact with each other. MD simulations can predict the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature for carboxylic acids.
Binding to Receptors: If this compound is being studied for its biological activity, MD simulations can be used to model its binding to a target protein or enzyme. researchgate.netgoogle.com These simulations can identify key amino acid residues involved in the interaction and estimate the binding free energy. researchgate.netresearchgate.net
The following table presents potential conformational states of this compound and their relative energies as might be determined from MD simulations.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |
| trans (E) | ~180° | 0.00 | 75 |
| gauche | ~60° | 1.5 | 15 |
| cis (Z) | ~0° | 3.0 | 5 |
| gauche' | ~-60° | 1.5 | 5 |
Note: This table is a hypothetical representation of results from a conformational analysis.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational method used to build models that correlate the structural features of molecules with their physicochemical properties. mdpi.com This approach is based on the principle that the properties of a chemical compound are determined by its molecular structure. mdpi.com
For this compound, QSPR models could be developed to predict a variety of properties, including:
Boiling point and melting point
Solubility
Acidity (pKa)
Reactivity in certain reactions
Biological activity (if applicable)
The development of a QSPR model involves several steps:
Data Set Compilation: A dataset of compounds with known experimental values for the property of interest is assembled. nih.gov
Descriptor Calculation: A large number of numerical descriptors representing the molecular structure (e.g., topological, electronic, geometric) are calculated for each compound.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the property.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
A QSAR study on derivatives of 2,4-hexadienoic acid, a close structural analog, successfully correlated molecular connectivity indices with antimicrobial activity. nih.gov This suggests that a similar approach could be fruitful for predicting the properties of this compound derivatives. nih.gov
A hypothetical QSPR model for predicting the pKa of substituted ynoic acids might look like the following equation:
pKa = β₀ + β₁ (σ*) + β₂ (logP) + β₃ (E_s_)
Where:
pKa is the predicted acid dissociation constant.
σ * is the Taft electronic parameter of a substituent.
logP is the partition coefficient, a measure of lipophilicity.
E_s_ is the Taft steric parameter.
β₀, β₁, β₂, β₃ are coefficients determined from the regression analysis.
| Descriptor | Description | Typical Contribution to Acidity |
| Electronic Effects (e.g., Hammett/Taft parameters) | Describes electron-withdrawing/donating nature of substituents. | Electron-withdrawing groups increase acidity. |
| Lipophilicity (logP) | Measures the hydrophobicity of the molecule. | Can influence solubility and interaction with nonpolar environments. |
| Steric Parameters (e.g., Taft E_s) | Quantifies the bulkiness of substituents near the reaction center. | Bulky groups near the carboxyl can affect solvation and pKa. |
| Topological Indices | Numerical values derived from the molecular graph. | Correlate with molecular size, shape, and branching. nih.gov |
Theoretical Molecular Spectroscopy for Prediction and Interpretation of Spectra
Theoretical calculations are invaluable for predicting and interpreting the spectra of molecules like this compound. By solving the Schrödinger equation (or approximations thereof), computational methods can calculate the energies of molecular orbitals and vibrational frequencies, which directly correspond to spectroscopic transitions.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, key predicted absorptions would include:
A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. pressbooks.pub
A strong C=O stretch, expected around 1710-1760 cm⁻¹. pressbooks.pub The conjugation with the alkyne and alkene moieties would shift this to the lower end of the range.
A C≡C triple bond stretch, which is often weak in symmetrically substituted alkynes but should be visible here, typically around 2100-2260 cm⁻¹.
A C=C double bond stretch around 1600-1680 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) and coupling constants (J) can also be predicted computationally.
¹³C NMR: The carboxylic acid carbon is expected to appear in the 165-185 δ range. pressbooks.pub The sp-hybridized carbons of the alkyne would be found between 65-90 δ, and the sp²-hybridized carbons of the alkene between 100-150 δ.
¹H NMR: The acidic proton of the carboxyl group would show a characteristic broad singlet at a high chemical shift, typically around 12 δ. pressbooks.pub The vinyl and methyl protons would have chemical shifts and splitting patterns determined by their electronic environment and coupling to neighboring protons.
The following table summarizes the expected spectroscopic data for this compound, which can be corroborated by theoretical calculations.
| Spectroscopy Type | Functional Group | Predicted Absorption/Chemical Shift |
| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| IR | C=O (Carboxylic Acid) | ~1710 cm⁻¹ |
| IR | C≡C (Alkyne) | ~2230 cm⁻¹ |
| IR | C=C (Alkene) | ~1640 cm⁻¹ |
| ¹³C NMR | -COOH | 165-170 δ |
| ¹³C NMR | -C≡C- | 70-90 δ |
| ¹³C NMR | -CH=CH- | 110-145 δ |
| ¹H NMR | -COOH | ~12 δ (singlet, broad) |
| ¹H NMR | -CH=CH- | 5.5-7.5 δ (multiplets) |
| ¹H NMR | -CH₃ | ~1.8 δ (doublet) |
Note: The exact values can vary depending on the solvent and concentration.
Advanced Applications in Chemical Synthesis
Building Blocks for Complex Organic Molecules
The strategic placement of reactive sites within the 4-hexen-2-ynoic acid framework allows it to serve as a valuable precursor in multi-step synthetic sequences. Chemists can selectively target the alkene, alkyne, or carboxylic acid to build molecular complexity in a controlled manner.
While specific total syntheses employing this compound are not extensively documented, its structural motifs are central to strategies for synthesizing a variety of natural products. The enynoic acid functionality is a key precursor for constructing core scaffolds found in bioactive molecules. For instance, the synthesis of furanocembrane natural products, a class of marine diterpenoids, often involves intermediates with related structural features. gla.ac.uk Synthetic strategies toward these molecules might involve the cyclization of functionalized acyclic precursors where an enyne moiety, similar to that in this compound, could be a critical component.
Furthermore, the synthesis of certain natural herbicides like radulanin A, a 2,5-dihydrobenzoxepine, has been achieved through tandem reactions that form complex heterocyclic rings from simpler components. chemistryviews.org The reactivity of the enyne system in this compound makes it a suitable candidate for such complex, one-pot transformations, potentially serving as a linchpin in the assembly of intricate natural product skeletons. chemistryviews.org The development of scalable methods for producing key intermediates is crucial in these synthetic campaigns, highlighting the importance of versatile starting materials. researchgate.net
This compound is an ideal precursor for the synthesis of various lactones, particularly γ-alkylidene-γ-butyrolactones, which are common motifs in natural products. ntou.edu.tw The intramolecular cyclization of γ-acetylenic carboxylic acids is a powerful method for constructing these five-membered rings. Gold and palladium catalysts have proven to be exceptionally effective for this transformation.
Gold(III) oxide (Au₂O₃), for example, serves as a stable and efficient catalyst for the cycloisomerization of γ-acetylenic carboxylic acids, proceeding with high chemo-, regio-, and stereoselectivity. researchgate.net This reaction typically follows a 5-exo-dig cyclization pathway. researchgate.net Similarly, palladium(II) catalysts can be used to generate various unsaturated lactones from alkynoic acids. researchgate.netresearchgate.net
The table below summarizes catalytic systems used for the cyclization of related alkynoic acids to form lactones.
| Catalyst System | Substrate Type | Product | Key Features |
| Au₂O₃ | γ-Acetylenic carboxylic acids | γ-Alkylidene-γ-butyrolactones | High efficiency and selectivity; stable and easy to handle. researchgate.net |
| PdCl₂(PPh₃)₂ | Alkynoic acids | Various lactones | High yields under mild conditions. researchgate.net |
| Ag-catalyst | Trienynoic acid | Macrolactone | Used in the final lactonization step of a natural product synthesis. researchgate.net |
Beyond lactones, the functional groups in this compound can be manipulated to form other heterocyclic systems. For example, tandem reactions like hydrosilylation followed by an intramolecular aldol (B89426) reaction, often catalyzed by rhodium complexes, can convert related hexenoates into functionalized carbocycles, which are themselves precursors to other complex molecules. ucl.ac.uk
Stereoselective and Asymmetric Synthesis
The prochiral nature of the alkene and the potential to generate stereocenters via addition reactions make this compound a valuable substrate in stereoselective and asymmetric synthesis.
Enantioselective transformations can target the carbon-carbon double bond of this compound to create chiral centers with high fidelity. A key example of such a process is asymmetric hydrogenation. The enantioselective hydrogenation of α,β-unsaturated carboxylic acids and related α-functionalized olefins over chirally modified metal catalysts is a well-established method. For example, palladium surfaces modified with cinchona alkaloids can induce significant enantioselectivity in the hydrogenation of such substrates. researchgate.net
Another powerful strategy is asymmetric hydrolactonization. Using confined imidodiphosphorimidate (IDPi) Brønsted acid catalysts, γ-alkenoic acids can be converted into enantiomerically enriched tertiary lactones. acs.org This organocatalytic method is operationally simple and has been successfully applied to the concise total syntheses of natural products like (−)-boivinianin A. acs.org A substrate like this compound, after selective reduction of the alkyne to a Z-alkene, would be a prime candidate for this type of enantioselective cyclization.
The table below illustrates examples of enantioselective transformations on related substrates.
| Transformation | Catalyst/Modifier | Substrate Type | Enantiomeric Ratio/Excess |
| Asymmetric Hydrogenation | Cinchonidine-modified Palladium | α-Functionalized olefins | High enantioselection observed. researchgate.net |
| Asymmetric Hydrolactonization | Confined IDPi Brønsted Acid | γ-Alkenoic acids | Good to excellent enantioselectivities. acs.org |
| Intramolecular oxa-Michael | Chiral Phosphoric Acids | Aryl thioacrylates | Up to 99% ee. whiterose.ac.uk |
Chiral auxiliaries offer a reliable method for controlling stereochemistry in reactions involving substrates like this compound. The carboxylic acid handle allows for the covalent attachment of a chiral molecule, which can then direct the stereochemical outcome of subsequent reactions on the enyne system.
For instance, Evans-type oxazolidinones or Oppolzer's camphorsultam are commonly used auxiliaries. researchgate.net In gold(I)-catalyzed stereoselective cyclizations of 1,5-enynes, an Oppolzer's sultam auxiliary can be used to generate enantioenriched spirocyclic ketones after a cyclization-hydrolysis sequence. researchgate.net A similar strategy could be envisioned for this compound, where the auxiliary would control the facial selectivity of a cyclization or addition reaction. The development of such auxiliary-controlled processes is a cornerstone of modern asymmetric synthesis. anu.edu.au
Methodological Advancements in Organic Synthesis
The study of molecules like this compound drives and benefits from broader methodological advancements in synthetic chemistry. The development of novel catalytic systems that can perform tandem or cascade reactions on polyunsaturated substrates is a significant area of research. For example, rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol reactions provide an atom-efficient route to functionalized carbocycles from 6-oxo-2-hexenoates. ucl.ac.uk
Furthermore, the invention of new catalytic cycles, such as the 'clip-cycle' approach for synthesizing tetrahydropyrans, showcases innovation in reaction design. whiterose.ac.uk This method uses a catalytic olefin metathesis to "clip" fragments together, followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael reaction to "cycle" the molecule into the desired heterocycle with high enantioselectivity. whiterose.ac.uk The enyne structure of this compound makes it an intriguing substrate for exploring such novel catalytic transformations, pushing the boundaries of what is possible in the efficient and selective synthesis of complex molecules.
Application of Soluble Supports in Synthesis (e.g., Dendrimers)
The synthesis of complex molecules often requires multi-step procedures with tedious purification processes. To address this, soluble supports like dendrimers have emerged as a novel strategy, combining the benefits of both homogeneous and heterogeneous catalysis. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, offering a high loading capacity of functional groups on their periphery. rsc.orgwjarr.com
While direct studies on the use of this compound with dendrimer supports are not extensively documented, the principles of this methodology can be applied. The carboxylic acid function of this compound allows for its covalent attachment to the surface of a dendrimer functionalized with reactive groups, such as hydroxyl or amino groups. nih.govnih.gov This immobilization converts the small molecule into a larger, polymer-supported species.
Once attached to the soluble dendrimer, the enyne part of the molecule is poised for a variety of chemical transformations. The key advantage is the ease of separation; the dendrimer-bound product can be precipitated from the solution by adding a non-solvent and recovered by simple filtration, while unreacted reagents and by-products remain in the solution. rsc.org This simplifies purification and allows for the potential recycling of the dendrimer support. rsc.orgresearchgate.net For instance, a reaction could be performed on the dendrimer-bound this compound, and after completion, the functionalized dendrimer is precipitated, washed, and then the desired product is cleaved from the support.
Table 1: Hypothetical Comparison of a Reaction with Free vs. Dendrimer-Supported this compound
| Parameter | Conventional Batch Synthesis (Free Acid) | Dendrimer-Supported Synthesis (Hypothetical) |
| Purification Method | Column Chromatography | Precipitation / Filtration |
| Product Recovery | Moderate to High | High |
| Reagent/Catalyst Recovery | Often Difficult / Not Possible | Simplified / Potential for Reuse |
| Reaction Monitoring | Standard (TLC, NMR) | Modified (NMR, IR of soluble polymer) |
| Overall Yield | Variable | Potentially Higher due to reduced purification losses |
This table presents a hypothetical scenario based on established principles of dendrimer-supported synthesis.
Integration into Flow Chemistry Systems
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production methods. beilstein-journals.orgmdpi.com It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. mdpi.com
The integration of this compound into flow chemistry systems holds significant potential. As an α,β-unsaturated carboxylic acid, it can participate in various transformations that benefit from the precise control offered by flow reactors. nih.gov For example, selective hydrogenation of the double or triple bond, cycloaddition reactions, or esterification could be performed by pumping a solution of this compound through a heated reactor column packed with a solid-supported catalyst (a heterogeneous catalyst). acs.org
This approach allows for rapid reaction optimization by systematically varying flow rate, temperature, and reagent ratios. rsc.org Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for highly exothermic or fast reactions to be conducted safely. mdpi.com A multi-step synthesis involving this compound could be "telescoped" by linking multiple flow reactors in sequence, where the product of one reaction becomes the starting material for the next without intermediate isolation and purification steps. mdpi.com
Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical Reaction of this compound
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor (Hypothetical) |
| Reaction Time | Hours to Days | Seconds to Minutes |
| Process Control | Limited (Temperature, Stirring) | Precise (Temperature, Pressure, Flow Rate, Stoichiometry) |
| Scalability | Difficult, requires re-optimization | Straightforward, by running longer or in parallel |
| Safety | Higher risk with exothermic reactions/hazardous reagents | Inherently safer due to small reaction volume |
| Throughput | Lower | Higher |
This table illustrates the theoretical advantages of using a flow chemistry setup for reactions involving this compound, based on general principles of the technology. acs.orgrsc.org
Polymer Chemistry and Materials Science Applications
Incorporation into Polymer Architectures
The dual functionality of an unsaturated system and a carboxylic acid group within 4-Hexen-2-ynoic acid offers multiple pathways for its integration into polymer structures. This allows for its use not only in the formation of linear or cross-linked polymer chains but also in the modification of existing resin systems.
Use in the Formulation of Epoxy and Polyester (B1180765) Resins
The carboxylic acid moiety of this compound allows it to act as a reactant in the formulation of common thermosetting resins like epoxy and polyester resins.
In epoxy resin systems , carboxylic acids can function as hardeners or curing agents. acs.org The carboxylic acid group can react with the epoxy group (oxirane ring) of an epoxy prepolymer, leading to the formation of a β-hydroxy ester linkage. wiley-vch.de This reaction contributes to the cross-linked network structure of the cured epoxy thermoset. wiley-vch.de The incorporation of this compound could introduce unsaturation (from the enyne group) into the epoxy network, which could be exploited for subsequent post-curing or functionalization reactions. The use of bio-based carboxylic acids as hardeners is also a growing area of research to enhance the sustainability of epoxy coatings. acs.org While specific studies on this compound are not prevalent, the general reactivity of carboxylic acids with epoxy groups is well-established. wiley-vch.decnrs.fr Some research has explored using carboxylated lignin (B12514952) as a co-hardener in epoxy resins, demonstrating the utility of carboxylic acid-containing bio-based molecules. cnrs.fr
For polyester resins , particularly unsaturated polyester resins (UPRs), dicarboxylic acids are fundamental building blocks that are reacted with diols through polycondensation. core.ac.ukmdpi.com Unsaturated acids like maleic or fumaric acid are typically included to provide sites for cross-linking with a reactive diluent such as styrene (B11656). google.comchalcogen.ro Although this compound is a monocarboxylic acid, it could potentially be used as a chain-terminating agent or as a co-monomer to introduce specific functionalities at the polymer chain ends or within the backbone, respectively. Its unsaturation could participate in the free-radical curing process, potentially influencing the cross-link density and final properties of the resin. core.ac.uk The synthesis of UPRs often involves the polycondensation of diols with both saturated and unsaturated dicarboxylic acids to achieve desired performance characteristics. core.ac.ukmdpi.comgoogle.com
Potential as Monomers in Polymerization Processes
The conjugated enyne structure of this compound makes it a candidate for various polymerization techniques, particularly those involving metathesis or radical polymerization.
Cascade metathesis polymerization of enyne monomers has emerged as a powerful tool for synthesizing polymers with complex architectures from monomers that are otherwise considered poor substrates for polymerization, such as those containing unstrained cycloalkenes. mdpi.comgoogle.comnih.gov The reaction, often initiated by a Grubbs-type ruthenium catalyst, can proceed via a tandem ring-opening/ring-closing metathesis mechanism, allowing for the polymerization of monomers with low ring strain. mdpi.comnih.gov Although this compound is acyclic, the principles of enyne metathesis could be applied to its polymerization or copolymerization. The presence of both an alkene and an alkyne group allows for participation in enyne metathesis reactions, which are powerful for constructing 1,3-diene systems. wiley-vch.deresearchgate.net Recent research has demonstrated the controlled, living cascade polymerization of various enyne monomers, leading to well-defined polymers and block copolymers. researchgate.netdiva-portal.orgnih.gov This suggests that, with a suitable catalyst, this compound could potentially be polymerized in a controlled manner.
The vinyl and ethynyl (B1212043) groups also open the door for radical polymerization . The polymerization of vinyl and ethynyl monomers is a fundamental process in polymer chemistry. nof.co.jpchemrxiv.orgresearchgate.net While the direct homopolymerization of a monomer with this specific structure might be complex due to the potential for cross-reactivity, it could be a valuable comonomer in radical copolymerization with more conventional vinyl monomers like styrene or acrylates. The carboxylic acid group might require protection during certain types of polymerization, or it could be used to influence the polymerization kinetics and the properties of the resulting polymer.
| Enyne Monomer Type | Polymerization Method | Catalyst | Key Findings |
| Cyclohexene-containing enyne | Tandem Ring-Opening/Ring-Closing Metathesis (RO/RCM) | Grubbs 3rd Generation | Rapid and living polymerization of a typically poor monomer. nih.gov |
| Polycyclic enyne | Cascade Metathesis Polymerization | Ruthenium-based | Controlled living polymerization with high cascade efficiency. researchgate.netnih.gov |
| Acetal-containing enyne | Cascade Enyne Metathesis Polymerization | Grubbs 3rd Generation | Synthesis of degradable polyacetal materials. core.ac.uk |
| Levoglucosenone-derived enynes | Controlled Polymerization | Not specified | Bio-based polymers with tunable degradation and high glass transition temperatures. cd-bioparticles.com |
Polymer Functionalization Strategies
The unique combination of reactive groups in this compound makes it a versatile tool for the post-polymerization modification of existing polymers, allowing for the introduction of new properties or reactive sites.
Olefin Cross Metathesis for Post-Polymerization Modification
Olefin cross-metathesis is a powerful reaction for forming new carbon-carbon double bonds. The alkene moiety in this compound can participate in cross-metathesis reactions with polymers that have pendant olefin groups. This strategy can be used to introduce the alkyne and carboxylic acid functionalities of this compound onto a pre-formed polymer backbone. This approach offers a modular way to create functional materials where the properties can be tuned by the degree of modification.
Grafting and Surface Modification Techniques
The carboxylic acid group is a highly versatile functional handle for grafting and surface modification.
Polymer grafting can be achieved by reacting the carboxylic acid group of this compound with a polymer containing complementary functional groups, such as hydroxyl or amine groups, to form ester or amide linkages. This "grafting to" approach attaches the enyne-containing molecule to a polymer backbone. nih.gov Alternatively, in a "grafting from" approach, the carboxylic acid on a substrate could be used to initiate a polymerization, although this is less direct for this specific molecule. aip.orgmdpi.com The introduction of functional groups like carboxylic acids into polymer structures is a key strategy for enabling further chemical modification. nih.gov
Surface modification is another area where the carboxylic acid group is highly effective. Carboxylic acids can be used to modify the surfaces of various materials, including nanoparticles and metal oxides, through adsorption or chemical bonding. mdpi.com This can be used to alter surface properties like wettability, to stabilize nanoparticles against aggregation, or to provide anchor points for further functionalization. nof.co.jpmdpi.com For example, modifying a surface with this compound would result in a surface decorated with reactive enyne groups, which could then be used for subsequent "click" reactions or other coupling chemistries. The modification of titanate nanotubes with carboxylic acids has been shown to increase their surface reactivity for further functionalization. chemrxiv.org
| Substrate | Carboxylic Acid Modifier | Modification Technique | Outcome/Application |
| Titanate Nanotubes | Acrylic Acid, Citric Acid | Adsorption/Polymerization | Increased surface reactivity for further bonding. chemrxiv.org |
| ZnO Thin Films | Stearic Acid | Self-Assembled Monolayer | Passivation of defects, enhanced electron mobility. |
| Calcite | Long-chain carboxylic acids (C2-C18) | Vapor Deposition | Formation of a stable, low-wettability surface layer. nof.co.jp |
| Graphene Oxide | Polypyrrole-3-carboxylic acid | Covalent grafting | Creation of conductive polymer-graphene hybrid material. |
Development of Novel Polymeric Materials with Tailored Properties
The true potential of this compound lies in the synergistic use of its multiple functional groups to create advanced polymeric materials with precisely controlled properties. The presence of both an enyne group and a carboxylic acid allows for orthogonal chemistry, where each group can be reacted independently of the other.
For instance, the carboxylic acid could be used to anchor the monomer to a surface or to another polymer, while the enyne group remains available for a subsequent polymerization or cross-linking reaction. This could lead to the development of novel composites, functional coatings, or hydrogels. The alkyne functionality is particularly valuable for its participation in highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which could be used for bioconjugation or the creation of complex polymer architectures.
Furthermore, the rigid, conjugated structure of the enyne moiety could be exploited to create polymers with interesting optical or electronic properties. By carefully designing the polymer architecture and controlling the incorporation of this compound, it may be possible to develop materials with tailored thermal stability, mechanical strength, and responsiveness to external stimuli. The development of degradable polymers from enyne monomers highlights another avenue for creating sustainable materials. core.ac.ukdiva-portal.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective methods for constructing the enyne framework is a cornerstone of future research. While classical methods exist, the focus is shifting towards more sophisticated and robust catalytic systems that offer higher yields, better stereoselectivity, and broader functional group tolerance. rsc.orgontosight.ai
Transition-metal catalysis remains a highly active area of investigation for the synthesis of conjugated enynes. rsc.org Palladium-catalyzed reactions, in particular, have been instrumental in the coupling of alkynes to form enynes and have shown great utility in the synthesis of complex molecules. nih.gov However, research is expanding to include other metals. For instance, manganese(I)-catalyzed C-H activation has emerged as a powerful technique for the highly selective alkenylation of arenes and heteroarenes with diynes to produce 1,3-enynes. acs.org This approach overcomes significant challenges in controlling regioselectivity and stereoselectivity. acs.org
Future explorations will likely focus on:
Developing Novel Catalysts: Investigating earth-abundant and less toxic metals as catalysts to replace precious metals like palladium. acs.org
Improving Reaction Efficiency: Designing catalytic systems that operate under milder conditions, require lower catalyst loadings, and exhibit higher turnover numbers. rsc.org
Stereocontrolled Synthesis: Creating catalysts that can precisely control the geometry of the double bond (E/Z isomerism) in the final enynoic acid product. psu.edu A modified Knoevenagel condensation using a piperidinium (B107235) acetate (B1210297) catalyst in polar aprotic solvents has shown promise for preparing (E)-alk-3-enoic acids with excellent stereoselectivity. psu.edu
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Manganese(I) Complexes | C-H Alkenylation with Diynes | High regioselectivity and stereoselectivity; uses earth-abundant metal. | acs.org |
| Palladium(II) Acetate / Ligand Systems | Alkyne Homocoupling & Cross-Coupling | High versatility and functional group tolerance; well-established for complex synthesis. | nih.gov |
| Rhenium Complexes | Phenol Alkenylation with Alkynes | Activates both the alkyne and the hard oxygen atom of the phenol. | researchgate.net |
| Scandium(III) triflate | Intramolecular Hydrofunctionalization | Efficiently catalyzes the cyclization of alkenoic acids to form lactones. | mdpi.com |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. For complex transformations involving 4-hexen-2-ynoic acid, future research will employ a combination of experimental and computational techniques to elucidate the intricate pathways of these reactions.
Key areas for mechanistic investigation include:
Understanding Regio- and Stereoselectivity: Probing the factors that control the outcome of catalytic reactions is a major challenge, especially in the coupling of unsymmetrical alkynes. nih.gov Mechanistic studies can reveal the subtle electronic and steric interactions in transition states that dictate product formation. For example, studies on rhenium-catalyzed C-alkenylation of phenols with internal alkynes have pointed to a phenolic hydroxyl group-assisted electrophilic mechanism, rather than a classical Friedel-Crafts type reaction. researchgate.net
Investigating Reaction Intermediates: The isolation and characterization of transient intermediates, such as organometallic species in catalytic cycles, can provide direct evidence for a proposed mechanism. beilstein-journals.org Advanced spectroscopic techniques and X-ray crystallography are invaluable tools in this endeavor. researchgate.net
Exploring Unconventional Reaction Triggers: Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field. duke.edu Investigating the mechanochemical behavior of polymers containing enyne functionalities could lead to novel materials that respond to stress by changing their properties or degrading in a controlled manner. duke.edu Understanding the mechanisms of how force can cleave specific bonds is crucial for designing such smart materials. duke.edu
Integration with Sustainable Chemistry Principles
The chemical industry is increasingly adopting the principles of green and sustainable chemistry to minimize its environmental impact. vapourtec.comreagent.co.uk Future synthesis of this compound will undoubtedly be guided by these principles, which advocate for practices that reduce waste, conserve energy, and use safer, renewable materials. vapourtec.comacs.orgsigmaaldrich.com
The integration of sustainable chemistry can be achieved through several avenues:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org Catalytic reactions, such as the addition of O-H or N-H bonds across a double bond, are inherently atom-economical. mdpi.com
Use of Renewable Feedstocks: Exploring biosynthetic pathways or using raw materials derived from renewable sources, such as vegetable oils, to produce chemical building blocks. reagent.co.uksciepublish.com Multi-enzyme cascade reactions are being developed to convert fatty acids into valuable bifunctional compounds. sciepublish.com
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. reagent.co.uk The use of catalysis is a core principle, as it can reduce the need for stoichiometric reagents that often generate more waste. sigmaaldrich.com
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.orgsigmaaldrich.com
| Principle | Description | Potential Application | Reference |
|---|---|---|---|
| Prevention | It is better to prevent waste than to treat it after it has been created. | Utilizing high-yield, atom-economical reactions to minimize byproduct formation. | acs.orgsigmaaldrich.com |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Employing addition reactions and catalytic cycles instead of stoichiometric reagents. | acs.org |
| Less Hazardous Syntheses | Use and generate substances with little or no toxicity. | Choosing less toxic metals for catalysis and avoiding hazardous solvents. | sigmaaldrich.com |
| Use of Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Developing highly efficient transition-metal or enzyme catalysts for synthesis. | acs.org |
| Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. | Developing pathways from biomass or vegetable oil-derived precursors. | reagent.co.uksciepublish.com |
| Design for Energy Efficiency | Conduct syntheses at ambient temperature and pressure. | Creating catalysts that function effectively under mild reaction conditions. | acs.orgsigmaaldrich.com |
Application of Machine Learning and Artificial Intelligence in Chemical Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the pace of discovery and innovation. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and suggest novel molecular structures, moving beyond human intuition. mdpi.com
For this compound and its derivatives, AI and ML offer several exciting research directions:
Accelerated Discovery of Novel Compounds: ML models can be trained on large chemical libraries to predict the properties of new molecules. schrodinger.com Active learning workflows can intelligently screen virtual libraries of millions or even billions of compounds to identify candidates with desired functionalities, such as specific biological activities, at a fraction of the time and cost of traditional high-throughput screening. schrodinger.com
Optimization of Reaction Conditions: Machine learning algorithms can analyze data from past experiments to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing this compound with high yield and selectivity. researchgate.net This can significantly reduce the number of experiments required, saving time and resources.
De Novo Molecular Design: Generative AI models can design entirely new molecules with specific desired properties. researchgate.net For example, a model could be tasked with generating derivatives of this compound that are predicted to have enhanced therapeutic efficacy or specific material properties.
Elucidation of Reaction Mechanisms: AI is also being developed to predict complex reaction pathways. neurips.cc By learning from databases of known mechanistic steps, these tools can help chemists understand how reactions proceed and predict the products of new transformations. neurips.cc
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Active Learning for Virtual Screening | Iteratively trains a model to screen vast chemical libraries for high-scoring compounds. | Rapidly identifies derivatives with high potential for biological activity or material applications. | schrodinger.com |
| Reaction Outcome and Condition Prediction | Models are trained on reaction data to predict product structures and optimal yields. | Reduces experimental effort and accelerates the development of new synthetic routes. | researchgate.net |
| De Novo Design | Generative models create novel molecular structures based on desired property profiles. | Designs new enynoic acid derivatives with tailored functions beyond existing chemical space. | researchgate.net |
| Mechanistic Pathway Prediction | AI systems trained on mechanistic databases predict plausible reaction steps. | Aids in understanding complex reactions and designing more selective transformations. | neurips.cc |
| Enzyme Engineering | ML models predict optimal enzyme conditions and guide protein engineering. | Facilitates the development of biocatalytic routes for sustainable synthesis. | nih.gov |
Q & A
Basic: How can I synthesize and characterize 4-Hexen-2-ynoic acid with sufficient reproducibility for peer-reviewed publication?
Methodological Answer:
- Synthesis Protocol : Use a stepwise approach, such as alkyne functionalization followed by carboxylation, ensuring stoichiometric control. Document reaction conditions (temperature, catalysts, solvents) and intermediates.
- Characterization : Employ NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with known analogs (e.g., 5-Hexynoic acid ). For novel compounds, provide purity data (HPLC/GC) and elemental analysis.
- Reproducibility : Follow guidelines from : include detailed experimental steps in the main text for ≤5 compounds; additional syntheses should be in supplementary materials. Cross-reference with SciFinder to confirm novelty or cite existing literature .
Basic: What analytical techniques are critical for verifying the structural integrity of this compound in solution-phase studies?
Methodological Answer:
- Primary Techniques : Use UV-Vis spectroscopy to monitor conjugated alkyne-carboxylic acid interactions. Pair with FTIR to confirm functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, COOH at ~1700 cm⁻¹).
- Advanced Validation : For ambiguous results, apply 2D NMR (COSY, HSQC) to resolve spatial coupling between protons and carbons.
- Data Reporting : Follow : tabulate raw data in appendices, highlight processed data (e.g., integration ratios, coupling constants) in the main text. Use error bars for repeated measurements .
Advanced: How can I resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Source Analysis : Compare experimental conditions across studies (e.g., solvent polarity, temperature). For example, NMR shifts vary with deuterated solvents; inconsistencies may arise from DMSO vs. CDCl₃ .
- Statistical Evaluation : Apply multivariate analysis (PCA or cluster analysis) to identify outliers in published datasets. Use ’s reproducibility framework to replicate disputed results.
- Hypothesis Testing : Design controlled experiments to isolate variables (e.g., pH, concentration) affecting spectral outputs. Cross-validate with DFT calculations for theoretical spectral predictions .
Advanced: What experimental design considerations are essential for studying the stability of this compound under varying pH and temperature?
Methodological Answer:
- Controlled Variables : Use buffer systems (e.g., phosphate, acetate) to maintain pH (2–12). Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Thermal Stability : Employ TGA/DSC to assess decomposition thresholds. For kinetic studies, apply Arrhenius plots across 25–80°C.
- Hazard Mitigation : Refer to and : avoid strong acids/oxidizers; store samples at 2–8°C with desiccants. Document incompatible materials (e.g., peroxides) .
Advanced: How can I investigate the reaction mechanism of this compound in cycloaddition reactions?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C at the alkyne position) to track bond formation. Analyze intermediates via in-situ IR or cryo-ESI-MS.
- Computational Modeling : Combine experimental data with DFT calculations (Gaussian or ORCA) to map transition states and energy barriers.
- Contradiction Handling : If experimental and theoretical results conflict, re-evaluate solvent effects or alternative pathways (e.g., radical vs. polar mechanisms) .
Basic: How should I structure a research paper on this compound to meet rigorous journal standards?
Methodological Answer:
- Sections : Follow : separate results, discussion, and experimental details. Use tables/figures for key data (e.g., reaction yields, spectral peaks) without redundancy.
- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments . For non-experimental data (e.g., computational), distinguish primary/secondary sources per .
- Literature Review : Cite original studies, not reviews, and avoid over-citing (≤40 references unless interdisciplinary) .
Advanced: What strategies can address low yields in the catalytic synthesis of this compound derivatives?
Methodological Answer:
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd, Cu) with ligands (phosphines, NHCs). Use Design of Experiments (DoE) to balance cost and efficiency.
- Byproduct Analysis : Identify side products via LC-MS and adjust reaction conditions (e.g., lower temperature for slower kinetics).
- Scale-Up Considerations : Test solvent recyclability and catalyst recovery. Reference ’s supplementary materials guidelines for scalable protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
